molecular formula C16H17N4O2S+ B14301256 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium CAS No. 112129-15-4

7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium

Cat. No.: B14301256
CAS No.: 112129-15-4
M. Wt: 329.4 g/mol
InChI Key: FBIKOJMFMCRHMC-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with dimethylamino and nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenothiazine derivatives, which can exhibit different pharmacological and chemical properties .

Scientific Research Applications

7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders and as antipsychotic agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting transcription and replication processes. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby altering their activity. The pathways involved include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 7-(Dimethylamino)-N,N-dimethyl-9-nitro-3H-phenothiazin-3-iminium is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications where other phenothiazine derivatives may not be as effective .

Properties

CAS No.

112129-15-4

Molecular Formula

C16H17N4O2S+

Molecular Weight

329.4 g/mol

IUPAC Name

[7-(dimethylamino)-9-nitrophenothiazin-3-ylidene]-dimethylazanium

InChI

InChI=1S/C16H17N4O2S/c1-18(2)10-5-6-12-14(8-10)23-15-9-11(19(3)4)7-13(20(21)22)16(15)17-12/h5-9H,1-4H3/q+1

InChI Key

FBIKOJMFMCRHMC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C2C(=C1)SC3=CC(=[N+](C)C)C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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